3-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one

FLT-3 kinase c-MET kinase Kinase selectivity

Kinase drug discovery requires precise hinge-binding fragments for SAR. This 3-amino-1H-pyrazole thiazolone (CAS 1339234-09-1) delivers a defined H-bond donor-acceptor geometry distinct from 4- or 5-amino regioisomers: • Enables FLT3 fragment screening (MW 224.28, logP ~0.37) for aqueous solubility. • Primary amino handle supports rapid amide coupling, sulfonamide, or reductive amination for library synthesis. • Benchmark selectivity vs. c-MET, Abl, Aurora kinases by pairing with SGX-523. Procure at 98% purity; available from multiple suppliers for immediate shipment.

Molecular Formula C9H12N4OS
Molecular Weight 224.29 g/mol
Cat. No. B13635048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(3-Amino-1h-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3h)-one
Molecular FormulaC9H12N4OS
Molecular Weight224.29 g/mol
Structural Identifiers
SMILESCC1=CSC(=O)N1CCN2C=CC(=N2)N
InChIInChI=1S/C9H12N4OS/c1-7-6-15-9(14)13(7)5-4-12-3-2-8(10)11-12/h2-3,6H,4-5H2,1H3,(H2,10,11)
InChIKeyDKQVKXVTUWBGSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile and Kinase Research Context


3-(2-(3-Amino-1H-pyrazol-1-yl)ethyl)-4-methylthiazol-2(3H)-one (CAS 1339234-09-1, MFCD18329416) is a heterocyclic building block combining a 4-methylthiazol-2(3H)-one core with a 3-amino-1H-pyrazole moiety via an ethylene linker . The compound is primarily cited in patent families targeting FLT-3 kinase and protein kinase modulation, positioning it as a research intermediate for kinase inhibitor discovery [1]. With a molecular weight of 224.28 g/mol and a predicted logP of approximately 0.37, it occupies physicochemical space distinct from larger, more lipophilic kinase inhibitor scaffolds . While biological activity data for this precise compound remain sparse in the open literature, its structural features—a hydrogen-bond-donating amino group, a hydrogen-bond-accepting thiazolone carbonyl, and a rigid aromatic pyrazole—make it a versatile fragment for structure-based drug design [2].

FLT-3 pathway inhibition study fit
Fragment-based kinase inhibitor discovery workflow
Structure-based hinge-binding design compatibility

Why This Scaffold Cannot Be Replaced by Generic Thiazole-Pyrazole Hybrids


Substituting this compound with a generic thiazole-pyrazole hybrid risks undermining SAR continuity in kinase programs. The combination of a 3-amino group on the pyrazole ring and an N-ethyl-linked 4-methylthiazol-2(3H)-one core creates a specific hydrogen-bonding donor-acceptor geometry that is distinct from isomers bearing amino substituents at the 4- or 5-position of the pyrazole, or those with alternative linkers such as methylene or propyl spacers [1]. Patent data indicate that modifications to the amino position, the linker length, or the thiazolone substitution pattern can shift kinase selectivity profiles from FLT-3 toward c-MET, Abl, or Aurora kinases, underscoring the non-fungible nature of this scaffold [2]. Furthermore, the predicted physicochemical properties—logP ~0.37, only one hydrogen bond donor, and an Fsp³ of 0.33—render this compound markedly more hydrophilic and rigid compared to many diaryl pyrazole-thiazole inhibitors, which can influence solubility, permeability, and off-target binding .

Regioisomer Amino position shift may alter kinase selectivity profile from FLT-3 toward c-MET or Aurora kinases
Linker Ethylene-to-methylene substitution may disrupt hinge-binding geometry and target engagement
Physicochemical Higher-lipophilicity analogs may shift solubility profile and off-target binding in biochemical assays

Differentiation Against Key Comparator Compounds


FLT-3 vs. c-MET Kinase Selectivity Profiling

The target compound’s patent classification is within FLT-3 kinase inhibitor chemotypes (US20070167449), whereas the structurally related SGX-523 (a pyrazolothiazole-based c-MET inhibitor) achieves an IC₅₀ of 4 nM against c-MET with submicromolar antiproliferative activity in GTL16 gastric cancer cells . Head-to-head biochemical data comparing the target compound directly against SGX-523 are not publicly available. However, patent SAR tables indicate that the 3-amino-1H-pyrazol-1-yl substitution pattern is preferentially associated with FLT-3 inhibition, while alternative amino placements and fused bicyclic pyrazolothiazole cores shift activity toward c-MET, Aurora kinases, and Abl [1]. This class-level inference suggests that researchers targeting FLT-3-driven models should prioritize the target compound over c-MET-optimized analogs.

Kinase Target Preference
Class-level inference
FLT-3 inhibitor chemotype (patent-classified)

SGX-523: c-MET IC50 4 nM
Supports FLT-3 pathway study fit over c-MET-optimized analogs
Quantitative biochemical comparison not publicly available
FLT-3 kinase c-MET kinase Kinase selectivity

Fragment-Like vs. Lead-Like Physicochemical Properties

With a molecular weight of 224.28 g/mol, calculated logP of 0.37, 1 hydrogen bond donor, 3 hydrogen bond acceptors, and an Fsp³ of 0.33, the target compound falls comfortably within fragment-like physicochemical space (MW < 300, logP < 3) . In contrast, advanced lead-like pyrazolyl-thiazolinone EGFR/HER-2 inhibitors such as compound E28 (2-(5-(4-bromophenyl)-3-p-tolyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-one) have a molecular weight exceeding 450 g/mol and higher lipophilicity, achieving EGFR IC₅₀ = 0.24 μM and HER-2 IC₅₀ = 1.07 μM [1]. The target compound’s lower molecular complexity and higher aqueous solubility potential make it more suitable as a starting fragment for optimization or as a chemical probe, rather than a late-stage lead.

Fragment Profile
Cross-study comparable
MW ~224 g/mol
logP ~0.37
HBD 1 · HBA 3 · Fsp³ 0.33
Supports fragment-based screening workflow
Physicochemical predictions; verify experimentally
Fragment-based drug design Ligand efficiency Physicochemical property

Regioisomeric Hinge-Binding Geometry Comparison

The 3-amino-1H-pyrazol-1-yl substitution presents a hydrogen-bond donor (NH₂) and acceptor (pyrazole N2) in a 1,3-relationship ideal for bidentate hinge-region binding in kinases. Patent SAR data from the SGX pyrazolothiazole series indicate that shifting the amino group to the pyrazole 4- or 5-position alters the donor-acceptor geometry, often reducing or abolishing FLT-3 inhibitory activity [1]. While specific IC₅₀ values for regioisomeric pairs are not publicly disclosed for the target compound, the general principle is supported by the EGFR/HER-2 series where regioisomeric modifications led to >10-fold potency differences [2].

Hinge-Binding Geometry
Class-level inference
3-amino-1H-pyrazol-1-yl motif

4-/5-amino regioisomers
>10-fold potency shift in analogs
Supports hinge-binding motif validation for SAR continuity
Exact FLT-3 fold-change not publicly disclosed
Regioisomer Hydrogen bonding Kinase hinge binding

Research and Procurement Application Scenarios


Fragment-Based Discovery for FLT-3-Driven AML

Use this compound as a low-molecular-weight (224.28 g/mol) fragment for screening against FLT-3 kinase. Its 3-amino-1H-pyrazole hinge-binding motif and favorable logP (0.37) support high aqueous solubility for biochemical and biophysical assays (NMR, SPR, TSA) . Structure-based optimization can then be guided by the SAR described in the Novartis FLT-3 patent family (US20070167449) to elaborate the fragment into a potent lead while maintaining ligand efficiency [1].

Kinase Panel Profiling to Establish Selectivity

Procure this compound alongside SGX-523 (c-MET inhibitor, IC₅₀ = 4 nM) to establish selectivity fingerprints in a kinase panel. The differential target annotation—FLT-3 for the target compound vs. c-MET for SGX-523—allows researchers to benchmark selectivity early in hit triage and avoid cross-activity surprises in AML vs. gastric cancer models .

Regioisomeric SAR for Hinge-Binder Validation

Acquire the target 3-amino regioisomer along with its 4-amino and 5-amino counterparts (if commercially available) to experimentally confirm the predicted bidentate kinase hinge-binding model. Comparative biochemical or cellular IC₅₀ determination will quantify the regioisomeric penalty, directly informing medicinal chemistry design rules for the pyrazolyl-thiazolone scaffold .

Chemical Probe Synthesis via Amino Derivatization

The primary amino group on the pyrazole ring provides a convenient synthetic handle for amide coupling, sulfonamide formation, or reductive amination, enabling rapid library synthesis for SAR expansion. This compound serves as a versatile late-stage diversification intermediate in medicinal chemistry programs targeting kinase or other protein targets, leveraging the stability and crystallinity of the thiazolone core .

Application
Selection Property
Validation Focus
Fragment-based FLT-3 screening studies
Fragment-likeness profile
FLT-3 biochemical assay context
Kinase panel selectivity profiling
FLT-3 target annotation context
Selectivity panel benchmarking
Regioisomeric SAR studies
3-amino hinge-binding motif
Regioisomer potency comparison
Chemical probe library synthesis
Primary amino derivatization handle
Library synthesis compatibility
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